
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound features a pyridinium ring, which is a six-membered aromatic ring containing one nitrogen atom, and an acetonitrile group attached to the nitrogen atom. The hydrochloride part indicates that the compound is in its salt form, which often enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride typically involves the reaction of pyridine with acetonitrile in the presence of a suitable catalyst. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective alkylation .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of cationic half-sandwich rare-earth catalysts has been reported to provide efficient and atom-economical methods for the synthesis of 2-alkylated pyridine derivatives . These methods are scalable and can be adapted for continuous production processes.
化学反应分析
Types of Reactions
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to its neutral pyridine form.
Substitution: The acetonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or a nucleophile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Neutral pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pyridine-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
作用机制
The mechanism of action of 2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine core but have an additional fused imidazole ring.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
2-Pyridin-1-ium-1-ylacetonitrile;hydrochloride is unique due to its specific structure, which combines a pyridinium ring with an acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H8ClN2+ |
|---|---|
分子量 |
155.60 g/mol |
IUPAC 名称 |
2-pyridin-1-ium-1-ylacetonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1; |
InChI 键 |
HEJOROWXIWLCMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C=C1)CC#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


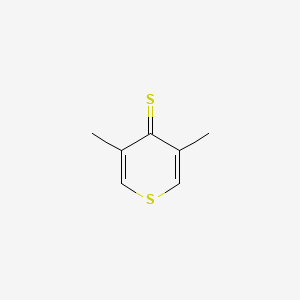
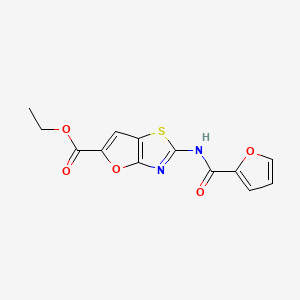
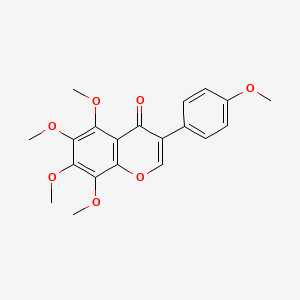


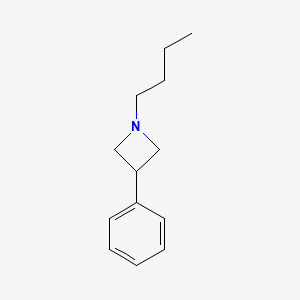
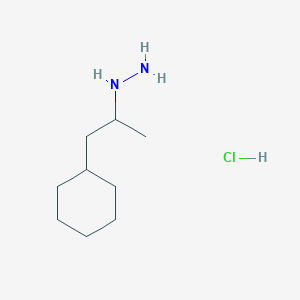

![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)



![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)
